Basic Yellow 87
Description
Contextual Overview of Synthetic Dyes in Industrial Chemistry and Environmental Science
Synthetic dyes are a cornerstone of numerous industries, including textile, paper, leather, food, and plastics manufacturing. taylorandfrancis.comnih.gov Since the first synthetic dye, Mauveine, was created from coal tar, these artificially produced colorants have largely replaced natural dyes due to their cost-effectiveness, broad color spectrum, high color intensity, and better fastness properties. taylorandfrancis.com There are over 100,000 commercially available synthetic dyes, with annual production exceeding 700,000 metric tons. fibre2fashion.com They are generally classified based on their chemical structure (e.g., azo, anthraquinone, triarylmethane) or their application method. taylorandfrancis.comnih.govmdpi.com Azo dyes represent the largest and most versatile category, accounting for 60-70% of all dyes used. mdpi.com
Despite their industrial importance, synthetic dyes pose significant environmental challenges. The dyeing process is often inefficient, resulting in a substantial portion of the dye—estimated at up to 30%—being lost to wastewater. mdpi.comlmu.edu.ng This effluent, when released into water bodies, often without adequate treatment, can cause severe pollution. taylorandfrancis.comfibre2fashion.com The presence of dyes reduces the penetration of sunlight, which in turn inhibits the photosynthetic activity of aquatic plants. taylorandfrancis.comfibre2fashion.com Furthermore, dye-containing effluents can increase the biochemical oxygen demand (BOD) and chemical oxygen demand (COD) of the water. taylorandfrancis.commdpi.com Many synthetic dyes and their breakdown products are known to be toxic, recalcitrant, and potentially mutagenic or carcinogenic, presenting risks to aquatic organisms and human health. taylorandfrancis.comnih.gov These environmental concerns have spurred the development of "eco synthetic dyes," which are engineered to have reduced toxicity, require less water and energy for application, and exhibit higher fixation rates to minimize wastewater contamination. sustainability-directory.com
Significance of Basic Yellow 87 as a Model Compound in Academic Investigations
Basic Yellow 87 serves as a valuable model compound in various fields of academic and applied research, particularly in environmental science, analytical chemistry, and materials science. Its use as a representative pollutant allows researchers to test and optimize new technologies.
In environmental research, Basic Yellow 87 is frequently used to evaluate the efficacy of advanced oxidation processes (AOPs) for wastewater treatment. For instance, its degradation has been studied using catalytic ozonation. mdpi.comresearchgate.net One study demonstrated that a reusable catalyst chip, consisting of a porous copper fiber sheet loaded with Cu/Zn/Al/Zr metal oxides, significantly enhanced the degradation of Basic Yellow 87 compared to ozonation alone. researchgate.net This catalytic process was found to be two and five times more effective in removing Chemical Oxygen Demand (COD) and Total Organic Carbon (TOC), respectively. researchgate.net Other research has explored its removal through adsorption onto various materials and through photocatalytic ozonation using nanoparticles like TiO2 and ZnO. lmu.edu.ngnih.gov
In the field of analytical chemistry, Basic Yellow 87 has been used in forensic science research. A 2024 study utilized it as a component in semi-permanent hair dye to investigate the effects of chlorinated and non-chlorinated water on dyed hair, analyzing the samples with Surface-Enhanced Raman Spectroscopy (SERS). acs.org This research helps in understanding how environmental exposure affects the chemical signatures of dyes on hair, which can be crucial in forensic analysis. acs.org
In materials science, the compound has been employed in the synthesis of novel nanocomposites. Researchers have created hybrid dye-clay nano-pigments (DCNPs) through a cationic exchange reaction involving Basic Yellow 87 and organoclays. acs.org These DCNPs were then incorporated into a biodegradable polylactic acid (PLA) matrix to produce nanocomposite films for food packaging. The resulting films exhibited excellent UV protection, significantly reduced oxygen and water vapor permeability, and high color strength, demonstrating the dye's utility in creating advanced functional materials. acs.org
Research Findings on Basic Yellow 87 as a Model Compound
| Research Area | Methodology | Key Findings | Reference |
|---|---|---|---|
| Wastewater Treatment | Catalytic Ozonation with Cu/Zn/Al/Zr catalyst chip | Significantly improved degradation of BY 87. COD and TOC removal were 2x and 5x more effective, respectively, than ozonation alone. The catalyst was reusable. | researchgate.net |
| Wastewater Treatment | Adsorption | Used as a model Maxilon dye to study sequestration by various adsorbents. | lmu.edu.ng |
| Analytical Chemistry | Surface-Enhanced Raman Spectroscopy (SERS) | Used as a colorant in hair dye to study the persistence and interaction of the dye with environmental factors like chlorinated water. | acs.org |
| Materials Science | Synthesis of Dye-Clay Nano-Pigments (DCNPs) | Incorporated into PLA films, resulting in nanocomposites with high UV protection and reduced oxygen/water permeability for food packaging applications. | acs.org |
Current Research Landscape and Knowledge Gaps for Basic Yellow 87
The current research landscape for Basic Yellow 87 is multifaceted, driven by its use in consumer products and its role as a model environmental pollutant. A significant body of research is dedicated to its safety and toxicological assessment, particularly for its application in hair dye formulations. cir-safety.orgcir-safety.org Regulatory and scientific bodies like the European Commission's Scientific Committee on Consumer Safety (SCCS) have reviewed the compound, leading to further studies on its chemical properties, stability, and genotoxicity. europa.eueuropa.eu
Environmental remediation remains a major focus, with numerous studies investigating methods for its removal from wastewater, as detailed in the previous section. mdpi.comresearchgate.net Concurrently, innovative applications are being explored in materials science, where its properties are harnessed to create functional materials. acs.org
Despite this extensive research, several knowledge gaps persist.
Carcinogenicity Data: Safety assessments have noted that no dedicated carcinogenicity studies on Basic Yellow 87 were found in the published literature. cir-safety.orgcir-safety.org
Adsorption Mechanisms: While many studies have investigated the use of adsorbents to remove Basic Yellow 87, a 2022 review pointed out a need for more research into the thermodynamic and mechanistic aspects of the adsorption process to gain a more fundamental understanding. lmu.edu.ng
Formulation Stability: The SCCS has previously highlighted the need for more comprehensive data on the stability of Basic Yellow 87 within cosmetic hair dye formulations to ensure its integrity under conditions of use. europa.eueuropa.eu
Exposure Assessment: For hair dyes in general, including those containing Basic Yellow 87, a primary uncertainty in epidemiological studies is the accurate assessment of exposure levels. europa.eu
Addressing these gaps through further targeted research will be crucial for refining safety assessments, improving environmental treatment strategies, and expanding the compound's applications in a safe and sustainable manner.
Structure
3D Structure of Parent
Properties
CAS No. |
116844-55-4 |
|---|---|
Molecular Formula |
C14H16N3.CH3O4S C15H19N3O4S |
Molecular Weight |
337.4 g/mol |
IUPAC Name |
N-methyl-N-[(E)-(1-methylpyridin-1-ium-4-yl)methylideneamino]aniline;methyl sulfate |
InChI |
InChI=1S/C14H16N3.CH4O4S/c1-16-10-8-13(9-11-16)12-15-17(2)14-6-4-3-5-7-14;1-5-6(2,3)4/h3-12H,1-2H3;1H3,(H,2,3,4)/q+1;/p-1 |
InChI Key |
LLLILZLFKGJCCV-UHFFFAOYSA-M |
Isomeric SMILES |
C[N+]1=CC=C(C=C1)/C=N/N(C)C2=CC=CC=C2.COS(=O)(=O)[O-] |
Canonical SMILES |
C[N+]1=CC=C(C=C1)C=NN(C)C2=CC=CC=C2.COS(=O)(=O)[O-] |
Synonyms |
Cationic Yellow M 4GL; Maxilon Yellow M 4GL; |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Structural Elucidation
Exploration of Synthetic Pathways and Process Optimization for Basic Yellow 87
While specific, proprietary manufacturing methods for Basic Yellow 87 are not extensively detailed in published literature, general principles of basic dye synthesis can be applied. cir-safety.org The synthesis of similar complex organic dyes often involves multi-step reactions. One relevant approach is the "one-pot" synthesis method, which can be adapted for producing related yellow dyes. This process involves reacting a diquaternary ammonium (B1175870) salt containing a hydroxyl group with p-aminobenzaldehyde and a cyanoacetic acid solution in acetic anhydride. google.com The reaction is typically carried out at an elevated temperature, for instance, 90°C for several hours, to yield the final dye product. google.com Another relevant synthetic step in the preparation of basic dyes is the formation of specific salts through a double exchange reaction. This can be performed by reacting a solution of the basic dye with a solution of an anionic ester, often at temperatures ranging from 0°C to 100°C. google.com This step can even be integrated into the end of the primary synthesis without isolating the intermediate dye. google.com
Sophisticated Analytical Techniques for Purity Assessment and Impurity Profiling
A comprehensive analysis using multiple chromatographic techniques is essential to determine the purity of Basic Yellow 87 and to identify and quantify any impurities or residual reactants. The European Commission's Scientific Committee on Consumer Safety (SCCS) has documented a detailed impurity profile for several batches of Basic Yellow 87 using a combination of these methods. europa.eu
High-Performance Liquid Chromatography (HPLC) is the primary technique for assessing the purity of Basic Yellow 87. cir-safety.orgcir-safety.org The method, often employing a diode array detector (DAD), allows for the effective separation and quantification of the main dye component from its by-products. europa.euresearchgate.net For accurate quantification, a reference standard of Basic Yellow 87 is typically used to create a calibration curve. europa.eu Purity levels determined by HPLC for different batches have been reported to range from 61.1% to over 90%. cir-safety.org For example, one analysis confirmed the identity of Basic Yellow 87 while determining its purity to be 90.5% by HPLC. europa.eu
Table 1: Reported Purity of Basic Yellow 87 Batches by HPLC
| Batch ID | Purity (by HPLC) | Analytical Method Note |
|---|---|---|
| Batch 1 | 90.5% | Quantification against a reference material. europa.eu |
| Batch 2 | 91.6% | Used for radio-labelled toxicokinetic studies. europa.eu |
| Various Batches | 61.1% - 92.6% | Range reported in safety assessments. cir-safety.org |
| Commercial Sample | Min. 80.0% | Supplier specification. macsenlab.com |
This table is interactive. You can sort and filter the data.
Gas Chromatography (GC) is specifically employed to detect and quantify volatile impurities and residual solvents that may be present in the final dye product from the synthesis process. epa.gov In the analysis of Basic Yellow 87, GC has been used to determine the content of solvents such as 2-propanol. europa.eu For one particular batch, the concentration of 2-propanol was found to be less than 0.1%. europa.eu The technique typically uses a Flame Ionization Detector (FID) for the analysis of such organic volatiles. epa.gov
Ion Chromatography is the designated method for quantifying inorganic and small organic ionic impurities. europa.eu This technique is crucial for identifying and measuring counter-ions and salts that may be present in the dye product. For Basic Yellow 87, ion chromatography has been used to quantify impurities such as sulphate, methyl sulphate, and chloride. europa.eu
Table 2: Impurities in a Batch of Basic Yellow 87 Identified by Chromatographic Methods
| Impurity | Analytical Technique | Reported Concentration |
|---|---|---|
| 2-Propanol | Gas Chromatography (GC) | <0.1% |
| Sulphate | Ion Chromatography | 7.4% |
| Methyl sulphate | Ion Chromatography | <0.1% |
| Chloride | Ion Chromatography | 1.1% |
Source: SCCS/1333/10. europa.eu This table is interactive. You can sort and filter the data.
Gas Chromatography (GC) for Volatile Component Analysis
Advanced Spectroscopic Characterization for Molecular Structure Confirmation
Spectroscopic methods are indispensable for confirming the molecular identity and elucidating the structural features of the Basic Yellow 87 molecule.
Infrared (IR) spectroscopy is a fundamental technique used for the identification and structural confirmation of Basic Yellow 87. europa.eu The method works by passing infrared radiation through a sample and measuring which wavelengths are absorbed. These absorptions correspond to the vibrational frequencies of the specific chemical bonds and functional groups within the molecule. The resulting IR spectrum serves as a molecular "fingerprint." For quality control purposes, the IR spectrum of a production sample must be identical to that of a certified reference standard. made-in-china.com The spectrum for a complex azo dye like Basic Yellow 87 would be expected to show characteristic absorption bands corresponding to its key functional groups, such as aromatic rings (C-H and C=C stretching) and amine groups (N-H stretching), which are characteristic of its chemical class. ontosight.aiacs.org
Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique used to analyze the chromophore of Basic Yellow 87. msu.eduslideshare.net A chromophore is the part of a molecule responsible for its color, which in the case of Basic Yellow 87, is a system of conjugated double bonds within the benzene (B151609) ring and the azo group (-N=N-). macschem.usbasicmedicalkey.com This extended system of double bonds absorbs light in the visible region of the electromagnetic spectrum, resulting in the dye's characteristic yellow color. macschem.usnih.gov The vibrant yellow hue is a direct consequence of the light absorption properties of the dye's chemical structure. macschem.us
UV-Vis spectroscopy measures the absorbance of light at different wavelengths. For Basic Yellow 87, the maximum absorbance (λmax) is observed in the yellow region of the spectrum, typically between 570 and 585 nm. msu.edu The intensity of the absorption is directly proportional to the concentration of the dye in a solution, a relationship described by the Beer-Lambert law. This principle allows for the quantitative determination of Basic Yellow 87's purity. cir-safety.org In practice, the purity of Basic Yellow 87 has been determined by UV-Vis spectroscopy to be in the range of 87.7% to 92.9%. cir-safety.org The technique is also used for identification purposes by comparing the obtained spectrum with that of a reference material. europa.eu
Table 1: UV-Vis Spectroscopy Data for Basic Yellow 87
| Parameter | Value | Reference |
| Purity Range | 87.7% - 92.9% | cir-safety.org |
| Wavelength Range for Identification | 190 - 900 nm | europa.eu |
| HPLC Detection Wavelength | 415 nm | europa.eu |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Information
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for the detailed structural elucidation of organic molecules like Basic Yellow 87. libretexts.orgscribd.com It provides information about the chemical environment of individual atoms, particularly hydrogen (¹H NMR) and carbon (¹³C NMR), allowing for the precise determination of the molecule's connectivity and structure. libretexts.orgacs.org
In the analysis of Basic Yellow 87, NMR spectroscopy has been used for the identification of specific batches of the dye. europa.eu The technique works by observing the behavior of atomic nuclei in a magnetic field. nih.gov The resulting spectrum shows signals (resonances) at different chemical shifts, which are indicative of the electronic environment of the nuclei. acs.orguzh.ch The integration of these signals provides the relative number of nuclei, and the splitting patterns reveal information about neighboring atoms. libretexts.orgacs.org
While detailed NMR spectral data for Basic Yellow 87 is not extensively published in readily available literature, its application confirms the identity of the compound by matching the observed spectrum with that of a known standard. europa.eu This is a crucial step in confirming the molecular structure of the dye.
Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) for Molecular Fragmentation and Identification
Mass spectrometry (MS) is an essential technique for determining the molecular weight of Basic Yellow 87 and for studying its fragmentation patterns. upce.cz In MS, molecules are ionized and then separated based on their mass-to-charge ratio (m/z). nih.gov This provides a precise molecular weight, which for the methosulfate salt of Basic Yellow 87 is 337.4 Da. cir-safety.orgcir-safety.org
Tandem mass spectrometry (MS/MS or MS²) takes this a step further by selecting a specific ion (a "precursor ion") and fragmenting it to produce a series of "product ions". wikipedia.orgnationalmaglab.org This fragmentation provides valuable information about the molecule's structure. nationalmaglab.orggre.ac.uk The fragmentation of gas-phase ions is a key aspect of tandem mass spectrometry and occurs between different stages of mass analysis. wikipedia.org Different fragmentation methods can be employed, leading to various types of fragmentation and thus providing different structural insights. wikipedia.org
For Basic Yellow 87, MS/MS is particularly useful for confirming the identity of the dye in complex mixtures, such as cosmetic formulations. The technique provides a "fingerprint" of the molecule based on its fragmentation, which can be compared to a known standard. upce.cz
Electrospray ionization (ESI) is a "soft" ionization technique commonly used in mass spectrometry, particularly for polar and ionic compounds like Basic Yellow 87. upce.czwikipedia.org It is well-suited for transferring ions from a solution into the gas phase with minimal fragmentation. nih.govwikipedia.org This is advantageous as it almost always preserves the molecular ion, providing clear molecular weight information. wikipedia.org
ESI is often coupled with tandem mass spectrometry (ESI-MS/MS) for more detailed structural analysis. wikipedia.org This combination is a powerful tool for analyzing complex mixtures, such as those found in cosmetic products. nih.gov In the context of Basic Yellow 87, ESI-MS/MS is used for its determination in cosmetics. The process involves using an electrospray ion source to generate ions, which are then analyzed by the mass spectrometer. wikipedia.org The ability of ESI to produce multiply charged ions also extends the mass range of the analyzer, which is particularly useful for larger molecules. wikipedia.org Modern ESI-MS techniques offer high mass resolution, enabling unambiguous identification of composition and stoichiometry. nih.gov
In recent years, the development of in-silico spectral libraries has become an important tool in mass spectrometry. nih.govnih.gov These libraries are databases of predicted or experimentally determined fragmentation patterns for a large number of compounds. proteomicsml.orgslavovlab.net For a given molecule, machine learning models can now predict both its retention time in liquid chromatography and its fragment ion intensities with high accuracy. nih.gov
For a compound like Basic Yellow 87, an in-silico spectral library could be generated by predicting its fragmentation pattern based on its chemical structure. chemrxiv.org This predicted spectrum can then be compared to the experimentally obtained MS/MS spectrum to confirm the identity of the dye. nih.gov This approach can significantly speed up the identification process and reduce the need for authentic reference standards in some cases. nih.gov The generation of these libraries often involves training deep learning models on existing experimental data to improve the accuracy of the predictions. nih.gov
Electrospray Ionization (ESI) MS/MS Techniques
Method Development for Comprehensive Dye Characterization in Complex Matrices
The analysis of Basic Yellow 87 in complex matrices, such as hair dye formulations or biological samples, requires the development of robust and sensitive analytical methods. researchgate.netnih.gov These methods often involve a combination of sample preparation techniques and advanced analytical instrumentation.
A common approach for the determination of dyes like Basic Yellow 87 in cosmetics is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). researchgate.net This technique combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. researchgate.net
Method development for such analyses involves several key steps:
Sample Preparation: This is a critical step to remove interfering substances from the complex matrix. researchgate.net For hair samples, this may involve extraction with a solvent like methanol (B129727) or alkaline digestion. researchgate.net For cosmetic products, a simple dilution followed by filtration might be sufficient.
Chromatographic Separation: A suitable liquid chromatography column and mobile phase are chosen to effectively separate Basic Yellow 87 from other components in the sample. jrespharm.com
Mass Spectrometric Detection: The MS/MS parameters, such as the precursor and product ions, are optimized to ensure sensitive and specific detection of the dye. researchgate.net
The goal of method development is to create a procedure that is accurate, precise, and reliable for the routine analysis of Basic Yellow 87 in various products. jrespharm.com
Chemical Reactivity and Transformation Pathways of Basic Yellow 87
Mechanistic Insights into Degradation Processes
The breakdown of Basic Yellow 87 involves complex reactions that target the chromophoric azo bond (–N=N–) and the aromatic structures within the molecule. The specific mechanism depends on the chemical agents and conditions employed.
Oxidative degradation is a prominent method for the transformation of Basic Yellow 87. These processes typically involve the generation of highly reactive species, such as hydroxyl radicals (•OH) or sulfate (B86663) radicals (SO₄•⁻), which can non-selectively attack the dye molecule. mersin.edu.trnih.gov
One studied pathway is catalytic ozonation. In a system using a porous copper fiber sheet loaded with a Cu/Zn/Al/Zr catalyst, the degradation of Basic Yellow 87 was significantly enhanced compared to ozonation alone. researchgate.net The catalyst promotes the decomposition of ozone, likely leading to the formation of powerful hydroxyl radicals that initiate the degradation of the dye. nih.govresearchgate.net
While direct studies on Basic Yellow 87 with other specific advanced oxidation processes (AOPs) are limited, research on similar cationic azo dyes, such as Basic Yellow 28, provides analogous insights. For instance, the degradation of Basic Yellow 28 using temperature and ferrous ion-activated persulfate involves the generation of both sulfate and hydroxyl radicals. mersin.edu.trresearchgate.net The sulfate radical is formed through the decomposition of the persulfate ion by ferrous ions (Fe²⁺) or heat. mersin.edu.tr These radicals can attack the azo dye, leading to the cleavage of the azo bond and subsequent fragmentation of the resulting aromatic intermediates, ultimately aiming for complete mineralization. researchgate.net The general mechanism for AOPs involves an initial attack on the chromophore, causing decolorization, followed by the slower oxidation of the aromatic fragments. atlantis-press.com
Interestingly, under certain conditions, Basic Yellow 87 has shown stability. When subjected to oxidative conditions with a peroxide-based developer, meant to simulate hair dye application, no significant change in the concentration of Basic Yellow 87 was observed. europa.eu This suggests that the susceptibility of the dye to oxidation is highly dependent on the specific oxidizing agent and the reaction conditions. europa.eu
Reductive cleavage offers an alternative transformation pathway, specifically targeting the azo bond. This mechanism is characteristic of azo dyes and results in the formation of corresponding aromatic amines. mdpi.comnih.gov While specific studies detailing the reductive cleavage of Basic Yellow 87 are not prevalent, the general mechanism is well-established for the azo dye class.
In photocatalytic systems under certain conditions, a reductive pathway can be favored over an oxidative one. For example, when azo dyes are irradiated with UV light in the presence of a photocatalyst like titanium dioxide (TiO₂) and a hole scavenger such as formate (B1220265), the photogenerated electrons can be used for reduction. mdpi.com The formate intercepts the oxidizing holes, preventing the formation of hydroxyl radicals and allowing the electrons to accumulate in the catalyst's conduction band. These electrons, along with protons from the solution, facilitate the reductive cleavage of the N=N bond, breaking the dye into smaller amine compounds. mdpi.com This process effectively decolorizes the dye by destroying the chromophore and transforms it into different chemical species. mdpi.com Other methods for synthesizing azo dyes include the reduction of nitroaromatic derivatives, highlighting the susceptibility of related functional groups to reductive processes. nih.gov
Oxidative Degradation Pathways
Kinetic Studies of Basic Yellow 87 Transformation
Kinetic studies are essential for quantifying the rate of dye transformation and understanding how different process variables affect its efficiency. These studies typically determine the reaction order, rate constants, and the influence of operational parameters.
The reaction order describes how the rate of a reaction is affected by the concentration of the reactants. khanacademy.org For the degradation of Basic Yellow 87, the reaction kinetics have been shown to depend on the specific degradation system.
In the catalytic ozonation of Basic Yellow 87, the reaction kinetics were observed to shift based on the relative concentrations of ozone and the dye. A transition from zero-order to pseudo-first-order kinetics with respect to the Basic Yellow 87 concentration was noted as the molar ratio of O₃/BY 87 was increased from 0.98 to above 2.44. researchgate.net This indicates that at low ozone concentrations, the reaction rate is independent of the dye concentration (zero-order), likely because the availability of ozone is the limiting factor. At higher ozone concentrations, the rate becomes dependent on the dye concentration (pseudo-first-order), as ozone is no longer the limiting reactant. researchgate.net
Table 1: Reaction Order of Basic Yellow 87 in Catalytic Ozonation
| O₃/BY 87 Molar Ratio | Observed Reaction Order (with respect to BY 87) |
|---|---|
| 0.98 | Zero-order |
This interactive table summarizes the shift in reaction kinetics observed during the catalytic ozonation of Basic Yellow 87. researchgate.net
While not a transformation process, kinetic studies on the adsorption of Basic Yellow 87 onto mesoporous materials like MCM41 and carbon aerogel found that the process followed a pseudo-second-order kinetic model. researchgate.net This model suggests that the rate-limiting step may be chemisorption involving valence forces through the sharing or exchange of electrons between the adsorbent and the dye. researchgate.nettandfonline.com
The efficiency and rate of Basic Yellow 87 transformation are significantly influenced by operational parameters such as the initial pH of the solution, temperature, and the concentrations of the dye and other reactants.
Influence of pH: The pH of the reaction medium can alter the surface charge of catalysts and the ionization state of the dye molecule, thereby affecting reaction rates. For the related dye Basic Yellow 28, degradation via catalytic ozonation was enhanced under alkaline conditions, with an initial pH of 9.4 being optimal for COD removal. eeer.org This is attributed to the increased formation of highly reactive hydroxyl radicals from ozone at higher pH levels. eeer.org Conversely, for adsorption processes involving Basic Yellow 28, the uptake increased as the pH rose from 2 to 10. tandfonline.com
Influence of Temperature: Temperature can affect reaction rates by influencing reaction kinetics and mass transfer phenomena. The catalytic ozonation of Basic Yellow 87 was found to be robust and effective across a broad temperature range from 0.5 °C to 61 °C, maintaining high removal efficiency. researchgate.net For other processes, like the persulfate-driven oxidation of Basic Yellow 28, temperature is a critical activation parameter, with studies conducted in the range of 40–70 °C to promote the formation of sulfate radicals. mersin.edu.tr In contrast, the adsorption of Basic Yellow 28 was not significantly affected by temperature changes between 20°C and 50°C. tandfonline.com
Influence of Concentration: The initial concentration of the dye and oxidants can directly impact the transformation rate. In the catalytic ozonation of Basic Yellow 87, increasing the initial concentrations of both the dye and ozone (while keeping the molar ratio constant) led to an enhanced decomposition rate. researchgate.net For the oxidative degradation of Basic Yellow 28, the initial concentrations of persulfate and ferrous ions were key variables in optimizing the degradation efficiency. researchgate.net
Table 2: Effect of Operational Parameters on Basic Yellow 87 Transformation and Related Processes
| Parameter | Process | Compound | Observation | Reference |
|---|---|---|---|---|
| pH | Catalytic Ozonation | Basic Yellow 28 | Degradation increases from pH 5.0 to 9.4. | eeer.org |
| Adsorption | Basic Yellow 28 | Adsorption capacity increases from pH 2 to 10. | tandfonline.com | |
| Temperature | Catalytic Ozonation | Basic Yellow 87 | High removal efficiency sustained from 0.5 °C to 61 °C. | researchgate.net |
| Persulfate Oxidation | Basic Yellow 28 | Temperature (40-70 °C) is a key parameter for activating persulfate. | mersin.edu.tr |
| Concentration | Catalytic Ozonation | Basic Yellow 87 | Increased initial dye and ozone concentrations enhance the decomposition rate. | researchgate.net |
This interactive table summarizes the influence of key operational parameters on the degradation kinetics of Basic Yellow 87 and the closely related Basic Yellow 28.
Environmental Chemistry and Remediation Strategies for Basic Yellow 87
Advanced Oxidation Processes (AOPs) for Basic Yellow 87 Removal
Among the various AOPs, photocatalysis and catalytic ozonation have been investigated for their efficacy in degrading persistent dye molecules. nih.govacs.orgmdpi.com These methods leverage catalysts to enhance the production of reactive oxygen species, thereby accelerating the decomposition of pollutants into less harmful substances. acs.orgmdpi.com
Photocatalysis is an advanced oxidation process that utilizes semiconductor materials, which, upon absorption of light energy, trigger redox reactions capable of degrading organic pollutants. nih.gov This technique harnesses light to generate powerful oxidizing agents, primarily hydroxyl radicals, which break down complex dye molecules. nih.govacs.org The process is considered environmentally friendly as it can lead to the complete mineralization of organic pollutants into carbon dioxide, water, and inorganic ions. d-nb.info
Titanium dioxide (TiO₂) is a widely used photocatalyst due to its efficiency, cost-effectiveness, and stability. mdpi.comresearchgate.net However, its performance is limited by the high recombination rate of photogenerated electron-hole pairs and its activation primarily under UV light. nih.govmdpi.com To overcome these limitations, TiO₂ is often combined with other materials, such as graphene oxide (GO). mdpi.com
The fundamental mechanism of photocatalytic degradation involves the activation of a semiconductor catalyst, like TiO₂, by photons of sufficient energy (equal to or greater than its bandgap). nih.govacs.org This process creates electron-hole pairs. acs.orgmdpi.com
Photoexcitation : When the semiconductor absorbs a photon, an electron (e⁻) is promoted from the valence band (VB) to the conduction band (CB), leaving a positive hole (h⁺) in the valence band. acs.orgmdpi.com
Generation of Reactive Oxygen Species (ROS) : The highly reactive holes in the valence band can oxidize water molecules (H₂O) or hydroxide (B78521) ions (OH⁻) adsorbed on the catalyst's surface to produce hydroxyl radicals (•OH). acs.orgmdpi.com Simultaneously, the electrons in the conduction band can reduce molecular oxygen (O₂) to form superoxide (B77818) radical anions (•O₂⁻). mdpi.commdpi.com These superoxide radicals can further react to produce more hydroxyl radicals. acs.org
Dye Degradation : The generated hydroxyl radicals are extremely powerful, non-selective oxidizing agents that attack the adsorbed Basic Yellow 87 molecules. nih.govacs.org They can break down the complex chromophore structure of the dye, leading to its decolorization and eventual mineralization into simpler, less harmful compounds like CO₂, H₂O, and inorganic ions. acs.orgd-nb.info The superoxide radicals and holes can also directly participate in the degradation process. mdpi.com
The rate of photocatalytic degradation is significantly influenced by the characteristics of the light source, including its wavelength and intensity. d-nb.info The energy of the photons must be sufficient to overcome the bandgap of the photocatalyst to generate electron-hole pairs. nih.gov For a catalyst like TiO₂, which has a wide bandgap (around 3.2 eV for the anatase form), UV radiation is typically required for activation. d-nb.info
The degradation rate generally increases with increasing light intensity. d-nb.infonih.gov A higher intensity means more photons are available to strike the catalyst surface, resulting in an enhanced rate of electron-hole pair generation and, consequently, a higher concentration of hydroxyl radicals. nih.gov However, this relationship is not always linear. mdpi.com At low to intermediate light intensities, the rate often increases with intensity. researchgate.net But at very high intensities, the rate may become independent of the light intensity. researchgate.net This can happen if other factors, such as the catalyst surface area or the pollutant concentration, become the limiting step in the reaction. In some cases, excessive light intensity can have a negative effect due to thermal effects that can hinder the adsorption of dye molecules onto the catalyst surface. nih.gov
A key factor for the practical application of photocatalysis in wastewater treatment is the long-term stability and reusability of the catalyst. mdpi.comnih.gov An ideal catalyst should maintain high activity over multiple treatment cycles, which is crucial for cost-effectiveness. nih.gov Heterogeneous catalysts, such as TiO₂/GO nanocomposites, are advantageous as they can be easily separated from the treated water and reused. mdpi.com
Research has demonstrated that various catalysts can be used for several cycles without a significant loss of activity. For example, bimetallic Fenton-type catalysts have been shown to maintain their performance for at least three reaction cycles in dye degradation. mdpi.com Similarly, a Cu-Zn(BDC)-MOF catalyst exhibited excellent stability and recoverability, with its activity well-preserved after three reuse cycles. nih.gov In the context of Basic Yellow 87 degradation via catalytic ozonation, a reusable catalyst chip maintained high efficiency after being used ten times. researchgate.net This high stability is a promising indicator for the development of economically viable and sustainable water treatment technologies.
Catalytic ozonation is an AOP that combines ozone with a catalyst to enhance the degradation of refractory organic pollutants. mdpi.com The process is valued for its ability to increase the generation of highly reactive hydroxyl radicals from the decomposition of ozone. mdpi.com This method can be more effective than ozonation alone, which may not generate sufficient radicals to achieve complete mineralization of complex pollutants. mdpi.com Catalysts used in this process can be homogeneous or heterogeneous, with heterogeneous catalysts like metal oxides being more common due to their ease of removal from the solution. mdpi.com
A study on the degradation of Basic Yellow 87 utilized a reusable catalyst chip made of a porous copper fiber sintered sheet (PCFSS) loaded with a mix of metal oxides (CuO, ZnO, Al₂O₃, and ZrO₂). researchgate.net This catalytic ozonation process proved significantly more effective than ozonation alone, achieving much higher removal efficiencies for Chemical Oxygen Demand (COD) and Total Organic Carbon (TOC). researchgate.net The catalyst chip demonstrated high and stable activity over a wide range of operating conditions. researchgate.net After ten reuse cycles, the catalyst chip maintained a degradation efficiency of 99.2% for Basic Yellow 87 and 58.9% for COD, highlighting its excellent stability and potential for practical applications. researchgate.net The mechanism proposed involves the adsorption of both ozone and the dye onto the catalyst surface, where the interaction with metal oxides facilitates the decomposition of ozone into radicals, thereby accelerating the degradation reaction. researchgate.net
Table 1: Performance of Catalytic Ozonation for Basic Yellow 87 Removal This table summarizes the removal efficiency of Basic Yellow 87, COD, and TOC using a Cu/Zn/Al/Zr catalyst chip over multiple cycles.
| Parameter | Initial Efficiency | Efficiency After 10 Cycles |
| Basic Yellow 87 Removal | ~99% | 99.2% |
| COD Removal | ~60% | 58.9% |
| TOC Removal | ~30% | Not Reported |
| Data sourced from references researchgate.net. |
Synergistic Effects in Combined Ozonation Processes
Fenton and Photo-Fenton Processes
The Fenton and photo-Fenton processes are other powerful AOPs used for the degradation of organic dyes. These methods are based on the generation of highly reactive hydroxyl radicals (•OH) through the reaction of hydrogen peroxide (H2O2) with ferrous ions (Fe2+), with the photo-Fenton process being enhanced by the use of UV light. researchgate.netekb.eg
The efficiency of the Fenton and photo-Fenton processes is highly dependent on several operational parameters, with reagent concentrations and pH being the most critical. researchgate.netresearchgate.net The optimal pH for both processes is typically in the acidic range, around 3. researchgate.netresearchgate.net At pH values above 4, the efficiency decreases significantly due to the precipitation of ferric ions as ferric hydroxide (Fe(OH)3), which reduces the availability of the catalyst. ajol.info
The concentration of both ferrous ions (Fe2+) and hydrogen peroxide (H2O2) must be carefully optimized. An increase in the Fe2+ concentration generally increases the degradation rate up to an optimal point, beyond which it can have a detrimental effect. researchgate.net Similarly, increasing the H2O2 concentration enhances the generation of hydroxyl radicals and thus the decolorization rate, but an excess of H2O2 can lead to scavenging of hydroxyl radicals, reducing the process efficiency. ajol.info For the degradation of various dyes, studies have shown that finding the optimal ratio of H2O2 to Fe2+ is crucial for maximizing the degradation efficiency. iiste.orgeeer.org
Optimization of Reagent Concentrations and pH
Persulfate Activation Methods
Persulfate-based AOPs are gaining attention for the treatment of contaminated water due to the high reactivity and stability of the sulfate (B86663) radical (SO4•-). Persulfate (S2O82-) itself is a strong oxidant, but its activation leads to the formation of even more powerful radicals. nih.gov
Several methods can be employed to activate persulfate, including:
Heat Activation: Thermal activation is a straightforward method where elevated temperatures are used to break the peroxide bond of the persulfate ion, generating sulfate radicals. This method is considered a green source of radicals and can enhance reaction rates and mineralization efficiency. bibliotekanauki.pl
Transition Metal Activation: Transition metal ions, particularly ferrous iron (Fe2+), are commonly used to catalyze the decomposition of persulfate into sulfate radicals. nih.govcsic.es This method is effective but can be limited by the availability of the metal ions and is most efficient in a narrow pH range. bibliotekanauki.pl
Alkaline Activation: At a high pH (typically above 11), persulfate can be activated to produce oxidizing species. However, this method may require large amounts of alkaline chemicals. bibliotekanauki.pl
Other Methods: Other activation techniques include the use of UV irradiation, ultrasonication, and microwaves. nih.govbibliotekanauki.pl These methods, while effective, may not always be practical for large-scale in-situ applications. nih.gov
The choice of activation method depends on the specific application, the nature of the contaminant, and economic considerations. The generation of sulfate radicals through these activation methods provides a powerful tool for the degradation of persistent organic pollutants like Basic Yellow 87. nih.gov
Table 3: Compound Names Mentioned in the Article
| Compound Name | Chemical Formula/Type |
|---|---|
| Basic Yellow 87 | Cationic Dye |
| Ozone | O3 |
| Copper (II) Oxide | CuO |
| Zinc Oxide | ZnO |
| Aluminum Oxide | Al2O3 |
| Zirconium Dioxide | ZrO2 |
| Hydrogen Peroxide | H2O2 |
| Ferrous Ion | Fe2+ |
| Ferric Ion | Fe3+ |
| Ferric Hydroxide | Fe(OH)3 |
| Persulfate | S2O8^2- |
| Hydroxyl Radical | •OH |
| Sulfate Radical | SO4•- |
| Carbon Dioxide | CO2 |
| Water | H2O |
This table lists the chemical compounds and species discussed in the context of the environmental remediation of Basic Yellow 87.
Adsorption Technologies for Basic Yellow 87 Sequestration
Adsorption has proven to be a highly effective and widely studied method for the removal of Basic Yellow 87 from wastewater. researchgate.netd-nb.info This process involves the accumulation of the dye molecules onto the surface of a solid material, known as the adsorbent. The efficiency of adsorption is influenced by several factors, including the properties of the adsorbent, the concentration of the dye, pH, and temperature. researchgate.netscienceopen.com
Application of Mesoporous Adsorbents (e.g., MCM41, Carbon Aerogel)
Mesoporous materials, characterized by their large surface areas and uniform pore structures, have demonstrated significant potential for the adsorption of Basic Yellow 87. researchgate.netaljest.net Among these, MCM-41, a silica-based material, and carbon aerogels have been extensively investigated. researchgate.netugent.be
Studies have shown that both MCM-41 and carbon aerogels are highly effective in removing Basic Yellow 87 from aqueous solutions. researchgate.net While MCM-41 exhibits a faster initial adsorption rate, carbon aerogel demonstrates a higher adsorption capacity in dilute solutions. researchgate.net The unique pore properties of these materials play a crucial role in their adsorption behavior. researchgate.net The versatility of carbon aerogels allows for the adaptation of their structural and physicochemical properties by adjusting synthesis parameters, making them suitable for various applications, including dye removal.
Investigation of Adsorption Isotherms (e.g., Langmuir, Freundlich, Redlich-Peterson, Temkin)
Adsorption isotherms are mathematical models that describe the equilibrium relationship between the amount of dye adsorbed onto the adsorbent and the remaining dye concentration in the solution at a constant temperature. Several isotherm models, including the Langmuir, Freundlich, Redlich-Peterson, and Temkin models, have been employed to analyze the adsorption of Basic Yellow 87 onto various materials. researchgate.nettandfonline.commdpi.com
The Langmuir isotherm assumes monolayer adsorption onto a homogeneous surface with a finite number of identical sites. mdpi.com The Freundlich isotherm , on the other hand, describes multilayer adsorption onto a heterogeneous surface. mdpi.com The Redlich-Peterson isotherm is a hybrid model that incorporates features of both the Langmuir and Freundlich isotherms. researchgate.net The Temkin isotherm considers the effect of indirect adsorbate-adsorbate interactions on the adsorption process. tandfonline.com
Research has indicated that the Redlich-Peterson isotherm model provides an excellent description of the adsorption of Basic Yellow 87 on mesoporous adsorbents like MCM-41 and carbon aerogel. researchgate.net In other studies, the Freundlich and Temkin models have been found to better describe the adsorption of Basic Yellow 28 (a similar basic dye) on treated avocado seed, suggesting heterogeneous adsorption. tandfonline.com The choice of the most suitable isotherm model depends on the specific adsorbent-adsorbate system.
Table 1: Adsorption Isotherm Model Parameters for Basic Yellow Dyes on Various Adsorbents
| Adsorbent | Dye | Isotherm Model | Parameters | Reference |
| MCM-41 | Basic Yellow 87 | Redlich-Peterson | R² > 0.99 | researchgate.net |
| Carbon Aerogel (MCA) | Basic Yellow 87 | Redlich-Peterson | R² > 0.99 | researchgate.net |
| Treated Avocado Seed | Basic Yellow 28 | Freundlich | R² > 0.964 | tandfonline.com |
| Treated Avocado Seed | Basic Yellow 28 | Temkin | R² > 0.981 | tandfonline.com |
| Carbon-Silica Composite | Basic Yellow 2 | Freundlich | - | mdpi.com |
| Bentonite (B74815) | Basic Yellow 28 | Langmuir | R² > 0.99 | researchgate.net |
| Silybum Marianum Stem | Basic Yellow 28 | Langmuir | q_max = 271.73 mg/g | mdpi.com |
Note: This table is interactive. You can sort the columns by clicking on the headers.
Adsorption Kinetics and Rate-Limiting Steps (e.g., Pseudo-Second-Order)
Adsorption kinetics studies are crucial for understanding the rate of dye uptake and the underlying mechanism of the adsorption process. The pseudo-second-order kinetic model is frequently used to describe the adsorption of Basic Yellow 87. researchgate.nettandfonline.com This model suggests that the rate-limiting step may be chemisorption involving valence forces through the sharing or exchange of electrons between the adsorbent and the adsorbate. researchgate.net
Kinetic studies have revealed that the adsorption of Basic Yellow 87 onto MCM-41 and carbon aerogel follows the pseudo-second-order model. researchgate.net Similarly, the adsorption of Basic Yellow 28 onto treated avocado seed also adheres to this kinetic model. tandfonline.com The rate of dye adsorption is often rapid initially, with a significant percentage of the dye being removed within the first few minutes of contact time. mdpi.com
Thermodynamic Analysis of Adsorption Processes (e.g., Exothermic/Endothermic)
Thermodynamic analysis provides insights into the spontaneity and nature of the adsorption process by evaluating parameters such as Gibbs free energy change (ΔG°), enthalpy change (ΔH°), and entropy change (ΔS°). d-nb.inforesearchgate.net A negative ΔG° value indicates a spontaneous adsorption process. The sign of ΔH° reveals whether the process is exothermic (heat is released) or endothermic (heat is absorbed), while ΔS° describes the change in randomness at the solid-liquid interface. researchgate.netnih.gov
The adsorption of Basic Yellow 87 onto MCM-41 has been reported to be an exothermic process, while its adsorption onto carbon aerogel is endothermic. researchgate.net For the adsorption of similar basic dyes, both exothermic and endothermic behaviors have been observed depending on the adsorbent used. researchgate.netnih.gov For instance, the adsorption of a basic yellow dye onto apricot stone-derived activated carbon was found to be endothermic, while the adsorption on beneficiated kaolin (B608303) was exothermic. researchgate.netnih.gov
Table 2: Thermodynamic Parameters for the Adsorption of Basic Yellow Dyes
| Adsorbent | Dye | ΔG° (kJ/mol) | ΔH° (kJ/mol) | ΔS° (J/mol·K) | Nature of Process | Reference |
| MCM-41 | Basic Yellow 87 | - | Negative | - | Exothermic | researchgate.net |
| Carbon Aerogel (MCA) | Basic Yellow 87 | - | Positive | - | Endothermic | researchgate.net |
| Beneficiated Kaolin | Basic Yellow 28 | -1.243 to 4.396 | Negative | Negative | Exothermic | nih.gov |
| Apricot Stone AC | Basic Yellow 28 | - | Positive | - | Endothermic | researchgate.net |
| Treated Avocado Seed | Basic Yellow 28 | - | Positive | - | Endothermic, Spontaneous | tandfonline.com |
Note: This table is interactive. You can sort the columns by clicking on the headers.
Mechanisms of Dye Adsorption (e.g., Electrostatic Interaction, Hydrogen Bonding, Pore Adsorption, Ion Exchange)
The removal of Basic Yellow 87, a cationic dye, from aqueous solutions via adsorption is governed by several mechanisms. mdpi.comresearchgate.net The predominant mechanisms often include:
Electrostatic Interaction: As a cationic dye, Basic Yellow 87 carries a positive charge in solution. Many adsorbents possess a negatively charged surface, especially at higher pH values, leading to strong electrostatic attraction between the dye molecules and the adsorbent surface. researchgate.net
Ion Exchange: In some adsorbents, particularly clays (B1170129) like bentonite, the adsorption of cationic dyes can occur through an ion exchange mechanism, where the dye cations replace the exchangeable cations present on the adsorbent's surface. researchgate.net
Pore Adsorption: The porous structure of adsorbents like mesoporous silica (B1680970) and activated carbon provides a large surface area for the physical entrapment of dye molecules within their pores.
The relative contribution of each mechanism depends on the specific characteristics of the adsorbent and the experimental conditions, such as pH. researchgate.net
Development of Low-Cost and Biomass-Based Adsorbents
While commercial activated carbon is a highly effective adsorbent, its high cost limits its widespread application. frontiersin.org This has driven research towards the development of low-cost and sustainable adsorbents derived from agricultural and industrial waste materials. frontiersin.orgmdpi.comcsic.es
A wide variety of biomass-based materials have been investigated for the removal of basic dyes, including:
Agricultural Wastes: Materials such as apricot stones, corn cobs, rice husks, and fruit peels have been successfully converted into effective adsorbents. researchgate.netiwaponline.comscribd.com
Clays and Minerals: Natural materials like kaolin and bentonite have shown good adsorption capacities for basic dyes. researchgate.netnih.gov
Industrial Byproducts: Waste materials from various industries can also be repurposed as adsorbents.
These low-cost adsorbents offer a dual benefit of waste valorization and wastewater treatment, contributing to a more circular economy. mdpi.com The adsorption capacity of these materials can often be enhanced through physical or chemical activation processes. nih.gov
Bioremediation and Biodegradation Approaches
The use of biological methods for the remediation of dye-contaminated wastewater is considered a cost-effective and environmentally friendly alternative to conventional physicochemical treatments. nih.gov Microorganisms such as fungi, yeast, bacteria, and algae have demonstrated the ability to decolorize and, in some cases, completely mineralize azo dyes like Basic Yellow 87. mdpi.comresearchgate.net This biological treatment can occur through two primary mechanisms: biosorption, where the dye is adsorbed onto the surface of microbial biomass, and biodegradation, where the dye is broken down by microbial enzymes. bioline.org.brresearchgate.net
Microbial Decolorization and Degradation by Fungi and Yeast
Fungi, particularly white-rot fungi, are versatile microorganisms capable of degrading a wide array of complex organic pollutants, including synthetic dyes. researchgate.net Their efficacy stems from the secretion of potent, non-specific extracellular ligninolytic enzymes. nih.gov These enzymes, such as laccases and peroxidases, enable fungi to break down the complex structures of dyes. mdpi.comtandfonline.com The decolorization process by filamentous fungi involves a combination of biosorption onto the fungal biomass and enzymatic degradation. mdpi.com Both living and dead fungal biomass have proven effective for color removal. mdpi.com
Yeasts also show potential for dye bioremediation, offering advantages such as rapid growth and the ability to tolerate harsh environmental conditions. mdpi.com Their primary mechanism for dye removal is typically biosorption, where dye molecules bind to the yeast cell surface through electrostatic interactions, ion exchange, or chelation. mdpi.com For instance, studies have shown that Saccharomyces cerevisiae can effectively decolorize basic dyes, achieving high removal percentages. mdpi.com
Table 1: Examples of Fungal and Yeast-Mediated Dye Decolorization
| Microorganism | Dye(s) | Decolorization Efficiency (%) | Reference |
| Saccharomyces cerevisiae | Basic Yellow 2 | 93 | mdpi.com |
| Saccharomyces cerevisiae | Basic Green 4 | 96 | mdpi.com |
| Candida tropicalis | Remazol Blue | 94 | mdpi.com |
| Candida tropicalis | Reactive Red | 44 | mdpi.com |
| Trichosporon akiyoshidainum | Reactive Blue | 63 | mdpi.com |
| Trichosporon akiyoshidainum | Reactive Red | 90 | mdpi.com |
Enzymatic Systems Involved in Dye Metabolism (e.g., Azoreductase, Laccases)
The breakdown of azo dyes like Basic Yellow 87 is facilitated by specific microbial enzymes. The most prominent among these are azoreductases and laccases. mdpi.com
Azoreductases are enzymes that catalyze the reductive cleavage of the azo bond (-N=N-), which is the primary chromophore in azo dyes. mdpi.comnih.gov This process typically occurs under anaerobic conditions and results in the formation of colorless aromatic amines. nih.govresearchgate.net These enzymes require electron donors, such as NADH or FADH, to facilitate the reduction. mdpi.commdpi.com Azoreductases can be found in the cytoplasm or bound to the cell membrane of microorganisms. mdpi.com While effective at decolorization, the resulting aromatic amines can be toxic and require further treatment. mdpi.com
Laccases are multi-copper oxidases that catalyze the oxidation of a broad range of phenolic and non-phenolic compounds, including dyes. nih.govnih.gov They are commonly produced by white-rot fungi. mdpi.com Laccases use molecular oxygen as an electron acceptor, reducing it to water. nih.gov The oxidative action of laccases can break down the complex aromatic structures of dyes into smaller, less toxic compounds. mdpi.com The efficiency of laccase-mediated degradation can often be enhanced by the presence of small molecules known as mediators. nih.gov
Other important enzymes in dye degradation include peroxidases, such as lignin (B12514952) peroxidase (LiP) and manganese peroxidase (MnP), which are also secreted by white-rot fungi. mdpi.com These enzymes utilize hydrogen peroxide to catalyze the oxidative cleavage of dye molecules. mdpi.com
Table 2: Key Enzymes in Azo Dye Biodegradation
| Enzyme | Class | Mechanism of Action | Typical Microbial Source |
| Azoreductase | Oxidoreductase | Reductive cleavage of the azo bond (-N=N-) | Bacteria, Yeast |
| Laccase | Oxidoreductase | Oxidation of phenolic and non-phenolic compounds | Fungi (especially white-rot fungi) |
| Lignin Peroxidase (LiP) | Oxidoreductase | H₂O₂-dependent oxidation of non-phenolic aromatic rings | Fungi (white-rot fungi) |
| Manganese Peroxidase (MnP) | Oxidoreductase | Mn-dependent oxidation of phenolic compounds | Fungi (white-rot fungi) |
Integration of Anaerobic and Aerobic Processes for Complete Mineralization
While the initial decolorization of azo dyes is effectively achieved under anaerobic conditions through the reductive cleavage of the azo bond, this process generates aromatic amines, which can be hazardous. bioline.org.brresearchgate.net Therefore, a subsequent aerobic treatment step is crucial for the complete mineralization of the dye into non-toxic products like carbon dioxide, water, and inorganic compounds. mdpi.comresearchgate.net
The integration of sequential anaerobic and aerobic biological treatment is widely regarded as a highly effective and cost-efficient strategy for the comprehensive remediation of azo dye-containing wastewater. bioline.org.brresearchgate.net
Anaerobic Stage: In this initial phase, the primary goal is decolorization. Under the absence of oxygen, microorganisms utilize azoreductase enzymes to break the azo linkages of the dye molecule. bioline.org.briwaponline.com This results in the formation of colorless but potentially harmful aromatic amines. bioline.org.br
Aerobic Stage: The effluent from the anaerobic stage, now containing aromatic amines, is subjected to aerobic conditions. iwaponline.com In the presence of oxygen, different microbial communities degrade these aromatic amines, often through hydroxylation and ring-fission mechanisms, leading to their complete mineralization. iwaponline.com If the azo dyes are not initially broken down in the anaerobic phase, they are likely to pass through the aerobic stage unchanged. iwaponline.com
This sequential anaerobic-aerobic approach ensures both the removal of color and the detoxification of the resulting byproducts, offering a more complete and environmentally sound treatment solution. bioline.org.briwaponline.com
Theoretical and Computational Investigations of Basic Yellow 87
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly methods rooted in molecular orbital theory, are employed to investigate the electronic structure and inherent reactivity of dye molecules. These calculations provide a detailed picture of the electron distribution and energy levels within the molecule, which govern its chemical behavior.
Detailed research findings from computational studies on similar cationic azo dyes help in understanding the properties of Basic Yellow 87. The frontier molecular orbital theory is a key concept, where the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The HOMO energy level is related to the molecule's ability to donate electrons, while the LUMO energy level indicates its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a critical parameter for determining the molecule's kinetic stability, chemical reactivity, and optical properties. researchgate.net A smaller HOMO-LUMO gap suggests higher reactivity. researchgate.net
Other quantum chemical parameters, such as the global electrophilicity index (ω), can also be calculated to predict reactivity. For instance, in a comparative study of the cationic dyes Basic Blue 9 (BB9) and Basic Yellow 28 (BY28), DFT calculations showed that BB9 (ω = 6.178) is significantly more electrophilic than BY28 (ω = 2.480), indicating it has a stronger capacity to accept electrons and interact with nucleophilic sites on an adsorbent. researchgate.net Such calculations are foundational for predicting how Basic Yellow 87 might behave in similar chemical environments.
Table 1: Illustrative Quantum Chemical Parameters for Cationic Azo Dyes (Data for Basic Blue 9 & Basic Yellow 28) This table presents representative data from a DFT study on similar cationic dyes to illustrate the outputs of quantum chemical calculations. Specific calculations for Basic Yellow 87 were not found in the reviewed literature.
| Parameter | Basic Blue 9 | Basic Yellow 28 | Significance |
|---|---|---|---|
| EHOMO (eV) | -6.145 | -5.631 | Indicates electron-donating ability. |
| ELUMO (eV) | -2.296 | -1.575 | Indicates electron-accepting ability. |
| Energy Gap (ΔE) (eV) | 3.849 | 4.056 | Relates to chemical reactivity and stability. |
| Electrophilicity Index (ω) | 6.178 | 2.480 | Measures the propensity to accept electrons. |
Data sourced from a DFT study on Basic Blue 9 and Basic Yellow 28. researchgate.net
Molecular Modeling and Dynamics Simulations for Intermolecular Interactions
Molecular modeling and molecular dynamics (MD) simulations are powerful computational techniques used to study the physical movements and interactions of atoms and molecules over time. researchgate.net These methods are invaluable for understanding the non-covalent intermolecular forces that govern the behavior of dyes like Basic Yellow 87 in solution and their interaction with surfaces. researchgate.netresearchgate.net
MD simulations can model the entire adsorption process, including how a dye molecule diffuses on a surface, penetrates a solvent layer, and ultimately binds to an adsorbent. researchgate.net These simulations rely on force fields, which are sets of parameters that define the potential energy of the system, to calculate the forces between atoms and predict their motion.
Key intermolecular interactions that can be investigated include:
Electrostatic Interactions: These are dominant for cationic dyes like Basic Yellow 87, which carry a positive charge and are strongly attracted to negatively charged surfaces or molecules. researchgate.netacs.org
Hydrogen Bonding: The presence of hydrogen bond donors and acceptors in the dye and on the interacting surface can lead to the formation of strong, directional hydrogen bonds. researchgate.netacs.org
π-π Stacking: The aromatic rings present in the structure of Basic Yellow 87 can interact with other aromatic systems (either on other dye molecules or on a surface) through π-π stacking, which is a significant stabilizing force. researchgate.net
For example, MD simulations have been used to study the interaction of the cationic dye Methylene Blue with clay surfaces, revealing how the dye orients itself within the clay's interlayer spaces and how its aggregation is influenced by the presence of water molecules. researchgate.net Similarly, simulations of cationic dyes with surfactants have shown how electrostatic and hydrophobic interactions lead to the formation of dye-surfactant aggregates in solution. acs.org These studies provide a framework for understanding the complex intermolecular interactions that Basic Yellow 87 would experience in various environments.
Table 2: Intermolecular Interactions Investigated by Molecular Modeling
| Interaction Type | Description | Relevance to Basic Yellow 87 |
|---|---|---|
| Electrostatic | Long-range forces between charged or polar molecules. | Primary driving force for interaction with negatively charged surfaces due to the dye's cationic nature. researchgate.net |
| Van der Waals | Short-range forces arising from temporary fluctuations in electron density. | Contribute to the overall adsorption energy and physical binding. researchgate.netacs.org |
| Hydrogen Bonding | A special type of dipole-dipole interaction between a hydrogen atom and an electronegative atom (e.g., O, N). | Possible interactions with hydroxyl groups on adsorbent surfaces or with water molecules. researchgate.netacs.org |
| π-π Stacking | Non-covalent interaction between aromatic rings. | Stabilizes dye aggregates and adsorption on aromatic surfaces. researchgate.net |
Density Functional Theory (DFT) Applications in Adsorption Mechanism Prediction
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. frontiersin.org It has become a standard tool for predicting the mechanisms of dye adsorption at a molecular level. researchgate.net By calculating the interaction energies and analyzing the electronic properties of the dye-adsorbent system, DFT can provide deep insights into why and how adsorption occurs.
In the context of dye removal, DFT is used to:
Calculate Adsorption Energies: By comparing the energy of the combined dye-adsorbent system with the energies of the isolated dye and adsorbent, DFT can calculate the adsorption energy. A more negative value indicates a stronger, more favorable interaction. researchgate.net
Determine Stable Adsorption Geometries: DFT can optimize the geometry of the dye molecule on the adsorbent surface to find the most stable configuration, revealing how the dye orients itself to maximize favorable interactions. researchgate.net
Analyze Electronic Interactions: DFT calculations can map the distribution of electron density and frontier molecular orbitals (HOMO and LUMO). This helps to identify which parts of the dye molecule and the adsorbent are involved in the interaction and whether there is a transfer of charge between them, indicating the nature of the chemical bond formed. researchgate.net
Studies on cationic dyes similar to Basic Yellow 87 have effectively used DFT to elucidate adsorption mechanisms. For example, a theoretical study on the adsorption of Basic Blue 9 and Basic Yellow 28 on clay showed that the interaction was primarily driven by electrostatic forces, and the calculated theoretical results were in good agreement with experimental data. researchgate.net Another DFT study on the Allura Red azo dye rationalized how light-induced geometric isomerization could trigger the disassembly of dye-polymer films. frontiersin.org These examples demonstrate the predictive power of DFT in understanding and designing adsorption systems.
Table 3: Typical Parameters from DFT Studies of Dye Adsorption This table shows representative data that can be obtained from DFT calculations on a dye-adsorbent system.
| Calculated Parameter | Description | Example Finding for a Cationic Dye System |
|---|---|---|
| Adsorption Energy (Eads) | The energy released when the dye molecule adsorbs onto the surface. | Negative values (e.g., -1.5 to -3.0 eV) indicate a spontaneous and stable adsorption process. researchgate.net |
| Bond Distances | The distance between atoms of the dye and atoms of the adsorbent surface. | Short distances (e.g., ~2.0-3.0 Å) can indicate the formation of hydrogen bonds or other strong interactions. mdpi.com |
| Charge Transfer | The amount of electronic charge that moves from the dye to the adsorbent (or vice versa). | Analysis of Mulliken charges can show electron donation from the adsorbent to the dye's LUMO, confirming electronic interaction. |
| HOMO-LUMO Analysis | Analysis of the frontier orbitals of the combined dye-adsorbent complex. | Localization of the HOMO on the dye and the LUMO on the adsorbent can explain the electronic transition properties of the complex. researchgate.net |
In-Silico Prediction of Fragmentation Patterns for Mass Spectrometry
Mass spectrometry (MS) is a powerful analytical technique used to identify unknown compounds by measuring their mass-to-charge ratio. In tandem mass spectrometry (MS/MS), a compound is fragmented, and the masses of the resulting fragments are measured to create a fragmentation spectrum, which acts as a structural fingerprint. In-silico (computational) methods for predicting these fragmentation patterns are becoming essential, especially when authentic reference standards are unavailable. acs.org
Several computational tools and algorithms have been developed to predict MS/MS spectra directly from a chemical structure. acs.org These tools use various approaches, including machine learning trained on large spectral libraries, quantum chemistry to model bond dissociation energies, and rule-based systems that codify known fragmentation reactions. acs.orgscholaris.ca
For an azo dye like Basic Yellow 87, in-silico fragmentation could predict the cleavage of the characteristic azo bond (-N=N-) and other susceptible bonds within the molecule. This is particularly useful in environmental and toxicological studies for the tentative identification of dyes and their degradation or metabolic products in complex mixtures like house dust or wastewater. nih.govacs.org For example, a nontargeted screening of house dust successfully used in-silico fragmentation tools to help identify previously unrecognized chlorinated azo dyes. acs.org Another study used an electrochemical cell coupled with a mass spectrometer (EC-MS) to simulate the metabolic reduction of azo dyes, with in-silico software helping to predict and identify the resulting products. nih.gov
Table 4: Common In-Silico Tools for Mass Spectrometry Fragmentation Prediction
| Tool/Algorithm | Methodology/Principle | Reference |
|---|---|---|
| CFM-ID | Uses Competitive Fragmentation Modeling, a probabilistic generative model of the fragmentation process. | acs.org |
| CSI:FingerID | Predicts a molecular fingerprint from a fragmentation spectrum using machine learning, then searches structure databases. | acs.org |
| MetFrag | Combines chemical intelligence with fragmentation prediction to identify metabolites and small molecules. | acs.org |
| SIRIUS | Uses isotope patterns and fragmentation trees to determine molecular formulas and predict structures. | scholaris.ca |
| EAWAG-BBD | Pathway Prediction System that predicts microbial catabolic pathways for chemical compounds. | nih.gov |
Interactions with Material Substrates and System Behavior
Investigation of Basic Yellow 87 Stability in Complex Formulations under Oxidative Conditions
Basic Yellow 87 is utilized in both non-oxidative and oxidative hair dye formulations. cir-safety.org Its stability in the presence of oxidizing agents is a critical factor for its application in permanent hair coloring systems, which typically involve mixing the dye with a developer like hydrogen peroxide just before use. europa.eu
A study was conducted to assess the stability of Basic Yellow 87 under conditions that mimic its real-world application in oxidative hair dyes. The concentration of the dye was measured using High-Performance Liquid Chromatography (HPLC) with a diode array detector at three stages: before, immediately after, and 30 minutes after being mixed with a peroxide-based developer. The results of this investigation indicated that no change in the concentration of Basic Yellow 87 was observed throughout the test period. europa.eu This suggests that the dye remains stable and does not degrade when subjected to oxidative conditions typical of hair coloring processes. europa.eu
While the stability in a peroxide solution has been established, detailed data regarding the stability of Basic Yellow 87 within complete hair dye formulations have not been supplied in the referenced documents. europa.eu However, stability and homogeneity have been confirmed for formulations used in various toxicity and toxicokinetic studies. europa.eu For instance, HPLC analysis showed that Basic Yellow 87 was stable and homogeneous in diet pellets for at least 21 days and in a 4% carboxymethyl cellulose (B213188) (CMC) solution in water for 4 hours at room temperature. europa.eu
Table 1: Stability of Basic Yellow 87 under Oxidative Conditions
| Parameter | Condition | Result | Source |
| Concentration | Measured before, directly after, and 30 mins after applying a peroxide-based developer. | No change observed | europa.eu |
Physicochemical Interactions in Textile Dyeing Processes
Basic Yellow 87 is a cationic (basic) dye, which dictates its interaction with textile substrates. slideshare.net These dyes carry a positive charge in solution and are primarily used for dyeing fibers that possess anionic (negative) characteristics. slideshare.netp2infohouse.org The most significant application for cationic dyes like Basic Yellow 87 is on acrylic and modacrylic fibers. p2infohouse.org It is also used for dyeing silk, paper, and leather. mdpi.com
The dyeing mechanism for applying Basic Yellow 87 to acrylic fibers is a multi-step process governed by physicochemical interactions:
Sorption: The initial step involves the rapid adsorption of the positively charged dye cations onto the surface of the negatively charged acrylic fibers. This strong electrostatic attraction is enhanced by the negative surface potential (zeta potential) that fibers develop when immersed in water. p2infohouse.org
Diffusion: Once the fiber surface is saturated with dye, the dye molecules begin to diffuse from the surface into the interior of the fiber. This process is highly temperature-dependent. Below the glass transition temperature (Tg) of the acrylic fiber, which is typically around 70-80°C, dye diffusion is very slow. Above the Tg, the polymer segments become more mobile, allowing the dye cations to penetrate the fiber structure. p2infohouse.org
Fixation: Inside the fiber, the dye cations form ionic bonds, or salt linkages, with the anionic groups of the fiber's polymer. These anionic sites are intentionally incorporated into the acrylic polymer during manufacturing (e.g., from co-monomers like acrylic acid) to provide points of attachment for cationic dyes. slideshare.netp2infohouse.org This strong electrostatic bonding results in dyeings with good fastness properties. p2infohouse.org
The rate of dyeing must be carefully controlled to ensure a level and uniform coloration, as the high affinity of the dye for the fiber can lead to rapid, uneven uptake. p2infohouse.org This control is typically achieved by managing the temperature and by using retarding agents in the dyebath. scribd.com The dyebath is usually weakly acidic, containing additives like acetic acid and sodium acetate. slideshare.net It is also important to avoid anionic surfactants or high concentrations of electrolytes, as these can interact with the cationic dye and affect the quality of the dyeing. scribd.commyskinrecipes.com
Behavior of Basic Yellow 87 in Wastewater Systems (e.g., influence on COD, TOC)
The release of dyes like Basic Yellow 87 into wastewater from industries such as textiles and cosmetics is a significant environmental concern. tandfonline.comjmaterenvironsci.com Textile effluents are often characterized by high levels of Chemical Oxygen Demand (COD), Total Organic Carbon (TOC), and intense coloration, which can disrupt aquatic ecosystems and biological treatment processes. nih.gov
Studies on the treatment of wastewater containing Basic Yellow 87 have focused on various methods, including adsorption and advanced oxidation processes like catalytic ozonation, to reduce its concentration and associated organic load.
In one study, the catalytic ozonation of Basic Yellow 87 was investigated using a Cu/Zn/Al/Zr catalyst. researchgate.net Compared to ozonation alone, the catalytic process significantly improved the removal of both COD and TOC. The presence of the catalyst chip enhanced the removal efficiency of COD by a factor of two and TOC by a factor of five. researchgate.net After a 4-hour reaction, the catalytic process achieved approximately 60% removal of COD and 30% removal of TOC. researchgate.net This indicates that while the chromophore responsible for the color is effectively destroyed, complete mineralization of the dye molecule into carbon dioxide and water is more difficult to achieve, as reflected by the lower TOC removal compared to COD removal.
The adsorption of Basic Yellow 87 onto various materials is another widely studied removal technique. The process is influenced by factors such as pH, adsorbent dosage, and temperature. researchgate.net For instance, the adsorption of basic dyes onto activated sludge has been shown to be an effective method for COD removal. researchgate.net The adsorption process for basic dyes is often favored at higher pH values, where the surface of many adsorbents becomes more negatively charged, enhancing the electrostatic attraction with the cationic dye molecules. jmaterenvironsci.comresearchgate.net
Table 2: Removal Efficiency of COD and TOC in Wastewater Containing Basic Yellow 87 via Catalytic Ozonation
| Process | Parameter | Removal Efficiency (%) | Reaction Time | Source |
| Ozonation with Catalyst Chip | COD | ~60% | 4 hours | researchgate.net |
| Ozonation with Catalyst Chip | TOC | ~30% | 4 hours | researchgate.net |
Future Research Directions and Emerging Methodologies
Development of Hybrid and Integrated Treatment Systems for Enhanced Efficiency
To overcome the limitations of single-process treatments, research is increasingly focused on hybrid and integrated systems that combine different physical, chemical, and biological methods. scispace.comresearchgate.net These systems aim to create synergistic effects, where one process enhances the efficacy of another, leading to higher degradation rates and more complete mineralization of dyes like Basic Yellow 87.
Integrated systems, such as combining anaerobic and aerobic biological reactors, are a promising strategy. mdpi.commdpi.com In this approach, anaerobic microbes can first break down the complex structure of the dye, which can then be more easily mineralized by aerobic microbes in a subsequent stage. mdpi.com This sequential treatment can significantly improve the removal of both color and Chemical Oxygen Demand (COD) from textile wastewater. mdpi.com
A notable hybrid approach is catalytic ozonation, which has been specifically studied for Basic Yellow 87. researchgate.net This process combines the strong oxidizing power of ozone with a catalyst to enhance the generation of highly reactive hydroxyl radicals. One study demonstrated the use of a novel reusable catalyst chip made from a porous copper fiber sintered sheet (PCFSS) loaded with transition metal oxides (CuO, ZnO, Al2O3, and ZrO2). researchgate.net The presence of this catalyst chip significantly improved the degradation of Basic Yellow 87 compared to ozonation alone, boosting the removal efficiency of COD and Total Organic Carbon (TOC) by two and five times, respectively. researchgate.net The system maintained high removal efficiencies over a wide range of temperatures and dye concentrations.
Future work will likely focus on optimizing these hybrid systems, exploring new combinations, and scaling them for industrial applications. scispace.com The integration of membrane filtration with advanced oxidation processes (AOPs) is another area of interest, which can help in separating dye concentrates for targeted treatment. researchgate.net
Table 1: Comparison of Treatment Systems for Dye Degradation
| Treatment System | Principle | Advantages for Basic Yellow 87 Degradation | Reported Findings/Potential | Citations |
| Ozonation Alone | Direct oxidation by molecular ozone and radical pathways. | Effective for color removal. | Limited mineralization (TOC removal). | , researchgate.net |
| Catalytic Ozonation | Ozone combined with a catalyst enhances hydroxyl radical production. | Significantly higher COD and TOC removal; catalyst can be reusable. | ~99% dye removal, ~60% COD removal, ~30% TOC removal with a reusable chip. | mdpi.com, , researchgate.net |
| Integrated Anaerobic/Aerobic | Sequential biological degradation under different oxygen conditions. | Breaks down complex dye structures anaerobically, followed by aerobic mineralization. | High efficiency in color (96-99%) and COD (86-93%) removal for textile wastewater. | mdpi.com |
| Adsorption-AOP Hybrid | Adsorption to concentrate the dye, followed by an AOP (e.g., ozonation) for destruction. | Increases overall process efficiency and handles variable dye concentrations. | Proposed as a cost-effective method for other dyes (e.g., Acid Yellow 2GL). | researchgate.net |
Exploration of Novel Nanomaterials and Catalysts for Basic Yellow 87 Degradation
The development of new catalytic materials, particularly at the nanoscale, is a key frontier in the degradation of persistent organic pollutants like Basic Yellow 87. researchgate.net Nanomaterials offer a high surface-area-to-volume ratio, which can dramatically increase catalytic activity. researchgate.net
For Basic Yellow 87 specifically, a significant advancement has been the creation of a reusable catalyst chip. This chip consists of a porous copper fiber sintered sheet (PCFSS) loaded with a combination of copper, zinc, aluminum, and zirconium oxides (CuO, ZnO, Al2O3, and ZrO2). researchgate.net This composite catalyst proved highly stable and effective in the catalytic ozonation of the dye, maintaining its activity over multiple uses. mdpi.com After ten reuse cycles, the catalyst still achieved 99.2% dye degradation and 58.9% COD removal, demonstrating its robustness. mdpi.com The proposed mechanism involves the adsorption of both ozone and the dye onto the catalyst surface, where the metal oxides facilitate the decomposition of ozone into powerful radicals that attack the dye molecule. researchgate.net
Beyond this specific example, the broader field of nanotechnology offers many promising avenues for future research. researchgate.net
Photocatalytic Nanoparticles : Materials like titanium dioxide (TiO2) and zinc oxide (ZnO) are well-known photocatalysts that generate reactive oxygen species when exposed to UV or visible light. researchgate.netmdpi.com Future studies could focus on synthesizing and testing the efficacy of TiO2 or ZnO nanoparticles for the photocatalytic degradation of Basic Yellow 87. mdpi.com
Noble Metal Nanoparticles : Silver (Ag) and gold (Au) nanoparticles are also recognized for their catalytic properties in the reductive degradation of dyes. mdpi.com
Magnetic Nanoparticles : Integrating catalysts with magnetic cores (e.g., iron oxides) could simplify catalyst recovery and reuse, making the treatment process more economical. researchgate.net
Table 2: Performance of a Novel Reusable Catalyst Chip in Basic Yellow 87 Degradation
| Parameter | System | Efficiency/Result | Reaction Time | Citations |
| Dye Removal | Catalytic Ozonation (O3 + Catalyst Chip) | ~99% | 4 hours | , researchgate.net |
| COD Removal | Catalytic Ozonation (O3 + Catalyst Chip) | ~60% | 4 hours | , researchgate.net |
| TOC Removal | Catalytic Ozonation (O3 + Catalyst Chip) | ~30% | 4 hours | , researchgate.net |
| Catalyst Stability | Catalytic Ozonation (O3 + Catalyst Chip) | 99.2% dye removal after 10 reuses | 4 hours per cycle | mdpi.com |
Advanced Analytical Techniques for Real-Time Monitoring of Transformation Products
To fully understand and optimize degradation pathways, advanced analytical techniques are required to identify and quantify not only the parent dye but also its various transformation products (TPs). The European Commission's Scientific Committee on Consumer Safety (SCCS) has reported the use of several methods for the identification and quantification of Basic Yellow 87 itself. europa.eu These techniques form the basis for developing more advanced monitoring protocols.
Current and emerging analytical methods applicable to this challenge include:
High-Performance Liquid Chromatography (HPLC) : HPLC is a foundational technique for separating complex mixtures. Coupled with a UV-Vis or diode array detector, it is used to quantify the concentration of Basic Yellow 87 and monitor its disappearance over time. europa.eucir-safety.org
Spectroscopy : Techniques such as Infrared (IR), UV-Visible (UV/VIS), and Nuclear Magnetic Resonance (NMR) spectroscopy are used to confirm the chemical identity and structure of the parent compound. europa.eu
Mass Spectrometry (MS) : When coupled with chromatography (e.g., HPLC-MS/MS), mass spectrometry is a powerful tool for identifying the intermediate products formed during degradation. researchgate.net This is crucial for assessing whether the TPs are less harmful than the original dye.
Real-Time Monitoring : For process control, techniques that allow for real-time analysis are highly desirable. UV-Visible spectrophotometry can be used for continuous monitoring of dye concentration in the reactor, providing immediate feedback on the degradation process. mdpi.com
Future research will focus on developing universal analytical methods capable of tracking a wide array of TPs simultaneously and in real-time. researchgate.net The use of high-resolution mass spectrometry and standardized protocols will be essential for creating a comprehensive picture of the degradation process and ensuring the final effluent is safe for discharge.
Table 3: Analytical Techniques for the Study of Basic Yellow 87 and its Degradation
| Analytical Technique | Purpose | Application in Basic Yellow 87 Research | Citations |
| HPLC | Quantification and Separation | Used to determine the purity and concentration of Basic Yellow 87 and monitor its removal during treatment. | europa.eu, cir-safety.org |
| UV/VIS Spectroscopy | Identification and Quantification | Used for initial identification of the compound and for real-time monitoring of color removal. | europa.eu, mdpi.com |
| IR Spectroscopy | Structural Identification | Confirms the identity of the compound by analyzing its functional groups. | europa.eu |
| NMR Spectroscopy | Structural Elucidation | Provides detailed information on the molecular structure of the dye. | europa.eu |
| Ion Chromatography | Impurity Analysis | Quantifies inorganic impurities such as sulphate and chloride. | europa.eu |
| HPLC-MS/MS | Identification of Transformation Products | Enables the separation and structural identification of intermediate compounds formed during degradation. | researchgate.net |
Computational Design of Basic Yellow 87 Derivatives with Tailored Properties
Computational chemistry offers a powerful toolkit for the in silico design of new molecules, providing a way to predict their properties before undertaking costly and time-consuming laboratory synthesis. acs.org This approach, while not yet specifically reported for Basic Yellow 87, represents a significant future direction for designing next-generation dyes with improved characteristics.
The process of computational design typically involves these steps:
Core Structure Selection : The basic molecular scaffold of Basic Yellow 87 would be used as the starting point.
Virtual Derivatization : A library of different chemical functional groups would be computationally attached to various positions on the core structure. acs.org
Property Prediction : Quantum chemical methods, such as Density Functional Theory (DFT), would be used to calculate the properties of each virtual derivative. acs.orgacs.org These properties could include absorption spectra (color), solubility, lightfastness, and potential for biodegradation.
Screening and Selection : The most promising derivatives that exhibit the desired set of properties would be identified for potential synthesis and experimental validation. mdpi.com
By applying these computational tools, researchers could aim to design Basic Yellow 87 derivatives with tailored properties, such as:
Enhanced Photostability : To prevent fading when exposed to light. researchgate.net
Improved Biodegradability : By incorporating functional groups that are more susceptible to microbial attack, making the dye less persistent in the environment.
Modified Color Properties : To create a palette of different shades from the same basic molecular structure.
This predictive approach can accelerate the innovation cycle for new dyes, enabling the development of more effective and environmentally benign alternatives to existing compounds. mdpi.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
